molecular formula C8H15NO2 B1521034 1-(4-Hydroxyazepan-1-yl)ethanone CAS No. 1219828-20-2

1-(4-Hydroxyazepan-1-yl)ethanone

Cat. No. B1521034
CAS RN: 1219828-20-2
M. Wt: 157.21 g/mol
InChI Key: YHRVKYMONALYSB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyazepan-1-yl)ethanone is an organic compound belonging to the class of aldehydes. It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. This compound has been widely studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In particular, its synthesis method and mechanism of action have been the subject of numerous studies.

Scientific Research Applications

Synthetic Methodologies and Compound Development

  • Facile Synthesis of Novel Derivatives : A study highlighted an efficient synthesis approach for 1,4-benzoxazepin-2-one derivatives via a one-pot reaction involving isoquinoline, activated acetylenes, and a similar compound to 1-(4-Hydroxyazepan-1-yl)ethanone. This method yields high product rates under mild conditions without requiring a catalyst (Khaleghi et al., 2011).

  • Synthesis and Characterization for Biological Applications : Another research focused on the synthesis and spectroscopic characterization of a compound structurally related to 1-(4-Hydroxyazepan-1-yl)ethanone, investigating its cytotoxicity, binding with human serum albumin through fluorescence spectroscopy, and evaluating its potential as a carrier protein through molecular docking studies (Govindhan et al., 2017).

  • Innovative Synthesis Routes for Antagonists : Efficient stereoselective synthesis methods for clinically relevant compounds, like Aprepitant, an NK(1) receptor antagonist, have been developed. These methods involve direct condensation processes and unique one-pot processes to achieve the desired molecular structures (Brands et al., 2003).

  • Electrochemical Synthesis for Derivative Development : Electrochemical oxidation techniques have been employed to synthesize new derivatives of phenylpiperazines, demonstrating an environmentally friendly and reagent-less method for creating novel compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Pharmacological Investigations and Applications

  • Immunomodulatory Effects : Immunomodulatory effects of certain derivatives synthesized from compounds similar to 1-(4-Hydroxyazepan-1-yl)ethanone have been evaluated, indicating potential as leads for new immunomodulatory agents. These compounds showed promising results in modulating the innate immune response of phagocytes (Khaleghi et al., 2014).

  • Antimicrobial Activity Studies : The antimicrobial activities of novel synthesized compounds, including those derived from 1-(4-Hydroxyazepan-1-yl)ethanone, have been assessed, revealing their potential in combating various bacterial and fungal strains (Nagamani et al., 2018).

Future Directions

“1-(4-Hydroxyazepan-1-yl)ethanone” is utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. Therefore, future research could focus on exploring its potential applications in these areas.

Relevant Papers Several papers have been published on compounds related to “1-(4-Hydroxyazepan-1-yl)ethanone”. For instance, a paper discusses the synthesis, biological evaluation, and molecular docking studies of novel 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives as potential tubulin polymerization inhibitors and anticancer agents . Another paper provides an overview of the chemistry of 1-(4-substituted aminophenyl) ethanones .

properties

IUPAC Name

1-(4-hydroxyazepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRVKYMONALYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyazepan-1-yl)ethanone

CAS RN

1219828-20-2
Record name 1-(4-hydroxyazepan-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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